2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to an acetamide backbone, with a nitrogen-bound ethyl chain substituted by a pyrazole-thiophene moiety. This structure combines halogenated aromaticity with heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-13-1-2-16(14(19)9-13)24-10-17(23)20-5-7-22-6-3-15(21-22)12-4-8-25-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDKTTSGFIGVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Dichlorophenoxy group : Known for its herbicidal properties.
- Thiophenyl ring : Contributes to the compound's biological activity.
- Pyrazole moiety : Associated with various pharmacological effects.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, influencing metabolic pathways and cellular functions. For instance, the dichlorophenoxy group can inhibit certain enzymes involved in metabolic processes, while the thiophenyl and pyrazole components may enhance binding affinity to biological targets.
Biological Activities
Research indicates that This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various pathogens. The presence of the dichlorophenoxy group is particularly effective against Gram-positive bacteria.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism could involve apoptosis induction or cell cycle arrest, although detailed studies are required to elucidate these pathways.
- Anti-inflammatory Effects : Analogous compounds have been documented to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibition of cyclooxygenase |
Case Study: Anticancer Activity
A study explored the anticancer effects of related compounds containing the pyrazole moiety. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with these compounds. The mechanism was attributed to the modulation of apoptotic pathways, suggesting potential for further development as anticancer agents.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of similar dichlorophenoxy-containing compounds. Results demonstrated strong activity against Staphylococcus aureus and Escherichia coli, highlighting the potential utility of these compounds in treating bacterial infections.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- The pyridyl substituent in Compound 533 enhances auxin-like activity, likely due to its aromatic nitrogen, which mimics natural auxins like 2,4-D .
- DICA’s mercaptoethyl group may facilitate interactions with cysteine-dependent enzymes (e.g., caspases), though its thiol group could reduce stability compared to heterocyclic substituents .
Heterocyclic Substituent Variations
Pyrazole-Thiophene vs. Pyrazole-Methylpyridine
The target compound’s pyrazole-thiophene moiety distinguishes it from analogs like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) and Compound 602 (pyridyl substituent).
Comparison with Thiazolyl Acetamides
describes 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, where the thiazole ring contributes to hydrogen-bonded dimerization. The pyrazole-thiophene group in the target compound offers greater steric bulk, which might influence solubility or membrane permeability .
Physicochemical Data
- Melting Points : Pyrazole-thiophene derivatives (e.g., ) exhibit high melting points (~459–461 K) due to strong intermolecular interactions, suggesting similar thermal stability for the target compound .
Auxin Agonist Activity
Compound 533 () demonstrates auxin-like effects, promoting plant cell elongation. The target compound’s dichlorophenoxy group aligns with this activity, but its pyrazole-thiophene substituent may alter receptor specificity compared to pyridyl or triazolyl groups .
Caspase Inhibition Potential
Cooling Agent Analogues
’s cooling compound shares a pyrazole-thienyl motif but lacks the dichlorophenoxy group. This highlights structural versatility, where minor modifications shift applications from agrochemicals to sensory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
